N-(5-methyl-4-isoxazolyl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SU 4942 involves the condensation of 4-bromobenzaldehyde with indolin-2-one under basic conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, where the aldehyde and the indolinone react in the presence of a base such as piperidine or pyridine .
Industrial Production Methods
Industrial production of SU 4942 follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
SU 4942 primarily undergoes substitution reactions due to the presence of the bromine atom on the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted indolinones depending on the nucleophile used.
Oxidation Reactions: Oxidized products may include carboxylic acids or ketones.
Reduction Reactions: Reduced products typically include alcohols or amines.
Scientific Research Applications
SU 4942 is widely used in scientific research due to its ability to modulate tyrosine kinase signaling. Some of its applications include:
Mechanism of Action
SU 4942 exerts its effects by inhibiting the activity of tyrosine kinases, particularly those involved in the VEGF and ECGF signaling pathways. It binds to the active site of these kinases, preventing the phosphorylation of downstream targets and thereby inhibiting cell proliferation . This mechanism makes it a valuable tool in studying angiogenesis and related processes.
Comparison with Similar Compounds
Similar Compounds
SU 5416: Another tyrosine kinase inhibitor with a similar mechanism of action but different chemical structure.
SU 6668: A multi-targeted tyrosine kinase inhibitor with broader activity against various kinases.
Sunitinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
SU 4942 is unique in its specific inhibition of VEGF and ECGF-induced mitosis in endothelial cells. Its structure allows for selective binding to these kinases, making it a valuable tool in research focused on angiogenesis and related pathways .
Biological Activity
N-(5-methyl-4-isoxazolyl)acetamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.
This compound has the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol. The compound features an isoxazole ring, which is known for its role in various biological activities, particularly in drug development.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-4-isoxazolecarboxylic acid with acetamide derivatives. Common reagents include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and solvents such as dichloromethane. This method allows for the efficient formation of the desired compound while maintaining high yields.
Antimicrobial Properties
Recent studies have demonstrated that compounds related to this compound exhibit significant antimicrobial activity. For instance, a series of isoxazole-substituted acetamides were screened against various bacterial strains, showing promising results comparable to standard antibiotics like ciprofloxacin. Notably, compounds 5b , 5d , and 5f displayed excellent minimum inhibitory concentration (MIC) values, indicating strong antibacterial properties .
Compound | MIC (µg/mL) | Activity Level |
---|---|---|
5b | 12 | Excellent |
5d | 15 | Excellent |
5f | 10 | Excellent |
Anticancer Activity
This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit tumor cell growth in various cancer types, including breast and lung cancers. In a mouse xenograft model, significant tumor growth inhibition was observed with doses correlating with increased survival rates .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors involved in cellular signaling pathways. For example, its ability to inhibit certain protein kinases may contribute to its anticancer effects by disrupting cell proliferation and survival signals.
Case Studies
- Antibacterial Evaluation : A study evaluated the antimicrobial efficacy of isoxazole derivatives against Staphylococcus aureus and Escherichia coli. This compound showed a significant reduction in bacterial load compared to untreated controls.
- Anticancer Efficacy : In a preclinical trial involving human cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity.
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-4-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-6(3-7-10-4)8-5(2)9/h3H,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLLXHJCGHJSFS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541901 |
Source
|
Record name | N-(5-Methyl-1,2-oxazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100499-63-6 |
Source
|
Record name | N-(5-Methyl-1,2-oxazol-4-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80541901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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